Albiglutide TFA

Pharmacokinetics Half-life Dosing regimen

Select Albiglutide TFA for your chronic diabetes research. Its 73 kDa albumin-fusion architecture confers a 6–8 day half-life, enabling once-weekly dosing and sustained GLP-1 receptor activation, unlike shorter-lived peptide agonists (liraglutide ~13h). Ideal for long-term in vivo studies on glucose homeostasis and beta-cell function, it also serves as a critical comparator for immunogenicity (5.5% ADA rate) and injection-site reaction profiling (12.9%). Ensure experimental validity with this structurally unique, FDA-recognized recombinant protein.

Molecular Formula C148H224N40O45
Molecular Weight 3283.6 g/mol
Cat. No. B10825291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbiglutide TFA
Molecular FormulaC148H224N40O45
Molecular Weight3283.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N
InChIInChI=1S/C148H224N40O45/c1-16-76(10)119(145(231)166-79(13)125(211)174-103(59-85-62-158-90-35-24-23-34-88(85)90)135(221)176-99(55-73(4)5)136(222)185-117(74(6)7)143(229)173-92(36-25-27-51-149)127(213)160-65-109(196)167-91(122(153)208)38-29-53-157-148(154)155)187-137(223)101(56-82-30-19-17-20-31-82)177-132(218)97(46-50-115(204)205)172-131(217)93(37-26-28-52-150)170-124(210)78(12)164-123(209)77(11)165-130(216)96(43-47-108(152)195)169-111(198)66-161-129(215)95(45-49-114(202)203)171-133(219)98(54-72(2)3)175-134(220)100(58-84-39-41-87(194)42-40-84)178-140(226)105(68-189)181-142(228)107(70-191)182-144(230)118(75(8)9)186-139(225)104(61-116(206)207)179-141(227)106(69-190)183-147(233)121(81(15)193)188-138(224)102(57-83-32-21-18-22-33-83)180-146(232)120(80(14)192)184-112(199)67-162-128(214)94(44-48-113(200)201)168-110(197)64-159-126(212)89(151)60-86-63-156-71-163-86/h17-24,30-35,39-42,62-63,71-81,89,91-107,117-121,158,189-194H,16,25-29,36-38,43-61,64-70,149-151H2,1-15H3,(H2,152,195)(H2,153,208)(H,156,163)(H,159,212)(H,160,213)(H,161,215)(H,162,214)(H,164,209)(H,165,216)(H,166,231)(H,167,196)(H,168,197)(H,169,198)(H,170,210)(H,171,219)(H,172,217)(H,173,229)(H,174,211)(H,175,220)(H,176,221)(H,177,218)(H,178,226)(H,179,227)(H,180,232)(H,181,228)(H,182,230)(H,183,233)(H,184,199)(H,185,222)(H,186,225)(H,187,223)(H,188,224)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,154,155,157)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-/m0/s1
InChIKeyJYDZPPZAYQTOIV-VTAHJYCESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Albiglutide TFA: Pharmacological Profile and Comparator Context for Research Procurement


Albiglutide TFA (CAS 782500-75-8 free base) is a long-acting glucagon-like peptide-1 receptor agonist (GLP-1 RA) generated by genetic fusion of a DPP-4-resistant GLP-1 dimer to human serum albumin [1]. This recombinant fusion protein design confers an extended terminal elimination half-life of approximately 6–8 days, enabling once-weekly subcutaneous dosing [2]. With a molecular weight of approximately 72.97 kDa, albiglutide represents a structurally distinct class of GLP-1 RAs compared to smaller peptide-based agonists [3]. It was approved by the FDA in 2014 under the brand name Tanzeum for the treatment of type 2 diabetes mellitus (T2DM) [1].

Why Albiglutide TFA Cannot Be Substituted with Other GLP-1 Receptor Agonists in Research Applications


Despite sharing a common GLP-1 receptor target, albiglutide TFA exhibits a unique combination of molecular architecture, pharmacokinetic behavior, and tolerability profile that precludes direct substitution with other GLP-1 RAs in research settings. As a 73 kDa albumin-fusion protein, its hydrodynamic radius and tissue distribution differ substantially from smaller peptide-based agonists (e.g., liraglutide ~3.8 kDa, semaglutide ~4.1 kDa), affecting biodistribution and target engagement kinetics [1]. The 6–8 day half-life of albiglutide contrasts sharply with the ~13-hour half-life of liraglutide and the ~5-day half-life of dulaglutide, leading to distinct steady-state plasma exposure profiles [2]. Furthermore, the immunogenicity rate (5.5% anti-drug antibody positivity) and injection-site reaction incidence (12.9% vs. liraglutide 5.4%) represent compound-specific attributes that cannot be assumed for analogs [3]. Consequently, experimental outcomes obtained with one GLP-1 RA cannot be reliably extrapolated to albiglutide without empirical validation.

Quantitative Comparative Evidence: Albiglutide TFA Differentiation Metrics for Scientific Selection


Half-Life Extension and Dosing Frequency: Albiglutide TFA vs. Liraglutide

Albiglutide TFA demonstrates a terminal elimination half-life (T1/2) of 6–8 days, enabling once-weekly subcutaneous administration. In contrast, liraglutide, a daily GLP-1 RA, has a reported half-life of approximately 13 hours [1]. The extended half-life of albiglutide is attributed to its genetic fusion to human serum albumin, which reduces renal clearance and protects against enzymatic degradation [2].

Pharmacokinetics Half-life Dosing regimen

Head-to-Head Glycemic Efficacy: Albiglutide TFA vs. Liraglutide in HARMONY 7

In the phase III HARMONY 7 head-to-head trial, once-weekly albiglutide (30 mg titrated to 50 mg) was compared to once-daily liraglutide (0.6 mg titrated to 1.8 mg) in patients with type 2 diabetes inadequately controlled on oral antidiabetic drugs. At week 32, the model-adjusted HbA1c reduction from baseline was 0.78% for albiglutide and 0.99% for liraglutide, a treatment difference of 0.21% (non-inferiority P=0.085) [1]. This indicates that albiglutide did not meet the prespecified non-inferiority margin relative to liraglutide.

Type 2 diabetes HbA1c reduction GLP-1 RA efficacy

Injection Site Reactions and Gastrointestinal Tolerability: Albiglutide TFA vs. Liraglutide

In the HARMONY 7 trial, albiglutide was associated with a significantly higher incidence of injection site reactions compared to liraglutide (12.9% vs. 5.4%, P=0.0002). Conversely, albiglutide demonstrated a lower frequency of gastrointestinal adverse events (nausea and vomiting) relative to liraglutide (35.9% vs. 49.0%) [1]. This divergent tolerability profile is clinically relevant and may influence patient selection.

Tolerability Adverse events Injection site reaction

Immunogenicity: Anti-Drug Antibody Incidence for Albiglutide TFA

Immunogenicity analysis of albiglutide in clinical trials revealed anti-drug antibody (ADA) positivity in 5.5% of treated subjects, without apparent impact on efficacy or safety [1]. In comparison, dulaglutide has a reported ADA incidence of 1.6% [2]. The higher immunogenicity rate of albiglutide is a compound-specific attribute that should be considered in preclinical and clinical immunology studies.

Immunogenicity Anti-drug antibodies GLP-1 RA

Molecular Design: Albumin-Fusion Architecture and DPP-4 Resistance

Albiglutide TFA is a recombinant fusion protein composed of a DPP-4-resistant GLP-1 dimer genetically fused to human serum albumin [1]. This design yields a molecular weight of approximately 72.97 kDa, which is substantially larger than other GLP-1 RAs (e.g., liraglutide ~3.8 kDa, semaglutide ~4.1 kDa). The albumin fusion confers both extended half-life and potential for altered tissue distribution [2]. Albiglutide was the first FDA-approved albumin-fusion protein drug, representing a unique platform for studying fusion protein therapeutics [3].

Molecular engineering Albumin fusion DPP-4 resistance

Albiglutide TFA Salt Form: Physicochemical Properties for Experimental Use

Albiglutide TFA (trifluoroacetate salt) exhibits a molecular weight of 3397.63 Da for the salt form (free base MW ~72.97 kDa). It is supplied as a solid with high aqueous solubility of 100 mg/mL in water with ultrasonication . Recommended storage conditions are ≤ -20°C, protected from light, dry, and sealed . These physicochemical attributes are critical for researchers preparing stock solutions and designing in vitro or in vivo experiments.

Solubility Storage stability Formulation

Optimal Research Applications for Albiglutide TFA Based on Comparative Evidence


Preclinical Studies of Long-Acting GLP-1 Receptor Agonism Requiring Extended Half-Life

Albiglutide TFA's 6–8 day half-life and once-weekly dosing profile make it particularly suitable for chronic dosing studies in animal models of type 2 diabetes where sustained GLP-1 receptor activation is desired without daily injections. Researchers can leverage this compound to investigate the metabolic effects of continuous receptor engagement over extended periods, including glucose homeostasis, insulin sensitivity, and beta-cell function [1].

Comparative Tolerability and Immunogenicity Profiling of GLP-1 Receptor Agonists

Given albiglutide TFA's distinct adverse event profile—higher injection site reactions (12.9%) but lower gastrointestinal events (35.9%) compared to liraglutide—and its 5.5% anti-drug antibody positivity rate, this compound serves as an important comparator in head-to-head studies designed to elucidate mechanism-specific side effects and immune responses among GLP-1 RAs [2][3].

Pharmacokinetic and Biodistribution Studies of Albumin-Fusion Biologics

Albiglutide TFA represents a first-in-class albumin-fusion protein drug approved for human use. Its large molecular size (~73 kDa) and fusion architecture offer a unique tool for investigating the impact of hydrodynamic radius and FcRn-mediated recycling on tissue distribution, clearance, and target engagement kinetics of fusion protein therapeutics [4].

Formulation Development and Stability Testing of Lyophilized Peptide Formulations

The high aqueous solubility (100 mg/mL) and defined storage requirements of albiglutide TFA support its use as a model compound in formulation development studies for long-acting injectable biologics. Researchers can evaluate excipient compatibility, aggregation propensity, and long-term stability under various conditions to inform manufacturing processes for similar fusion proteins .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Albiglutide TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.